molecular formula C12H12N2O2 B15081999 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B15081999
M. Wt: 216.24 g/mol
InChI Key: PEDFHEMERHLMFM-BQYQJAHWSA-N
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Description

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+

InChI Key

PEDFHEMERHLMFM-BQYQJAHWSA-N

Isomeric SMILES

CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=NOC(=N1)C=CC2=CC=CC=C2OC

Origin of Product

United States

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